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Introduction

Opigolix (ASP-1707) is a non-peptide, orally active gonadotropin-releasing hormone (GnRH)

antagonist that was under development by Astellas Pharma.[1][2] It was investigated for the

treatment of sex hormone-dependent diseases, primarily endometriosis and rheumatoid

arthritis, and also explored for prostate cancer.[1][3] As a GnRH antagonist, Opigolix
competitively binds to and inhibits GnRH receptors in the anterior pituitary gland. This action

prevents the downstream signaling cascade that leads to the production of luteinizing hormone

(LH) and follicle-stimulating hormone (FSH), ultimately suppressing the synthesis of gonadal

hormones such as estradiol.[4][5] Despite showing promise in early trials, the development of

Opigolix was discontinued in April 2018 after reaching Phase II clinical studies.[1] This

technical guide provides a comprehensive overview of the discovery and development history

of Opigolix, presenting available quantitative data, detailing experimental methodologies, and

visualizing key pathways and workflows.

Mechanism of Action: GnRH Receptor Antagonism
Opigolix exerts its therapeutic effect by competitively antagonizing the GnRH receptor in the

pituitary gland. This blockade disrupts the hypothalamic-pituitary-gonadal (HPG) axis, leading

to a rapid and dose-dependent reduction in the secretion of gonadotropins (LH and FSH).[5][6]

Consequently, ovarian estradiol production is suppressed, which is the therapeutic basis for its

use in estrogen-dependent conditions like endometriosis.[3][7] Unlike GnRH agonists, which
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cause an initial stimulatory flare-up of gonadotropin release before downregulating the

receptors, GnRH antagonists like Opigolix induce a rapid and reversible suppression of the

HPG axis.[4]

Preclinical Development
While specific preclinical study reports for Opigolix are not extensively published, the

development of a GnRH antagonist typically involves a series of in vitro and in vivo studies to

characterize its pharmacological profile.

Experimental Protocols: Preclinical Evaluation
1. GnRH Receptor Binding Assay (Radioligand Displacement Assay)

Objective: To determine the binding affinity (Ki) of Opigolix for the GnRH receptor.

Methodology: This assay is typically performed using cell membranes prepared from cells

expressing the human GnRH receptor. A radiolabeled GnRH analog (e.g., [125I]-triptorelin) is

incubated with the cell membranes in the presence of varying concentrations of Opigolix.

The amount of radioligand displaced by Opigolix is measured, and the concentration of

Opigolix that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The

Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

2. In Vivo Efficacy in Animal Models (e.g., Rat Model of Endometriosis)

Objective: To evaluate the efficacy of Opigolix in reducing endometriotic lesion size and to

assess its effect on hormone levels.

Methodology: Endometriosis is surgically induced in female rats by autotransplanting uterine

tissue to the peritoneal cavity. After a period of lesion establishment, rats are treated orally

with Opigolix at various doses or a vehicle control for a specified duration (e.g., 4-8 weeks).

The size of the endometriotic lesions is measured at the end of the treatment period. Blood

samples are collected to measure serum concentrations of LH, FSH, and estradiol.

Histological analysis of the lesions can also be performed to assess the cellular effects of the

treatment.[8]

3. Pharmacokinetic and Toxicological Studies
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Objective: To determine the absorption, distribution, metabolism, and excretion (ADME)

profile and to assess the safety and tolerability of Opigolix.

Methodology: Single and multiple ascending dose studies are conducted in animal models

(e.g., rats, non-human primates) to evaluate the pharmacokinetic parameters of Opigolix.

Toxicological studies are performed to identify potential target organs of toxicity and to

establish a safe dose range for first-in-human studies. These studies typically involve

detailed clinical observations, hematology, clinical chemistry, and histopathological

examinations.[9]

Clinical Development
Opigolix advanced to Phase II clinical trials for both endometriosis and rheumatoid arthritis.

Phase II Clinical Trial for Endometriosis (TERRA Study)
The TERRA study was a Phase II, multicenter, double-blind, randomized, placebo-controlled

trial designed to assess the efficacy and safety of different doses of Opigolix in women with

endometriosis-associated pelvic pain.[3][7]

Experimental Protocol: TERRA Study Design

Objective: To evaluate the dose-response relationship of Opigolix in reducing

endometriosis-associated pelvic pain and to assess its safety and tolerability over 24 weeks.

[10]

Participants: 540 women with surgically confirmed endometriosis and moderate to severe

pelvic pain.[7]

Interventions: Patients were randomized to receive one of the following treatments orally

once daily for 12 weeks (Part 1), followed by a 12-week double-blind extension (Part 2):

Placebo

Opigolix 3 mg

Opigolix 5 mg
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Opigolix 10 mg

Opigolix 15 mg

An open-label leuprorelin acetate group was included as a reference for bone mineral

density assessment.[3][11]

Primary Efficacy Endpoints: Change from baseline in the Numeric Rating Scale (NRS) for

overall pelvic pain (OPP), dysmenorrhea, and non-menstrual pelvic pain (NMPP) at 12

weeks.[7]

Secondary Endpoints: Changes in serum estradiol levels and bone mineral density (BMD).[7]

Quantitative Data from the TERRA Study
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Parameter Placebo
Opigolix 3
mg

Opigolix 5
mg

Opigolix 10
mg

Opigolix 15
mg

Mean

Change in

NRS for

Overall Pelvic

Pain (at 12

weeks)

-1.56 -1.63 -1.93 -2.29 -2.13

Mean

Change in

NRS for

Dysmenorrhe

a (at 12

weeks)

-1.50 -2.72 -2.85 -3.97 -4.18

Mean

Change in

NRS for Non-

Menstrual

Pelvic Pain

(at 12 weeks)

-1.53 -1.51 -1.80 -2.03 -1.86

Data

presented as

mean change

from

baseline.

Source:[7]

Statistically significant dose-related reductions in OPP (P=0.001), dysmenorrhea (P<0.001),

and NMPP (P=0.029) were observed with Opigolix after 12 weeks.[7] Serum estradiol levels

decreased in a dose-dependent manner, and to a lesser extent than with leuprorelin.[7]

Phase IIa Clinical Trial for Rheumatoid Arthritis
This was a randomized, double-blind, placebo-controlled trial to evaluate the efficacy and

safety of Opigolix in postmenopausal women with rheumatoid arthritis who were on a stable
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dose of methotrexate.[1][6]

Experimental Protocol: Rheumatoid Arthritis Study Design

Objective: To assess the efficacy, safety, pharmacokinetics, and pharmacodynamics of

Opigolix in combination with methotrexate for the treatment of rheumatoid arthritis.[6]

Participants: 72 postmenopausal women with rheumatoid arthritis.[2][6]

Interventions: Patients were randomized to receive either Opigolix 30 mg twice daily or a

placebo for 12 weeks, in addition to their stable methotrexate therapy.[6]

Primary Endpoint: American College of Rheumatology 20% improvement criteria (ACR20)

response rate at week 12.[6]

Secondary Endpoints: ACR50 and ACR70 response rates, Disease Activity Score (DAS)28-

CRP, and DAS28-ESR.[6]

Quantitative Data from the Rheumatoid Arthritis Study

Parameter Placebo (n=35) Opigolix 30 mg BID (n=37)

ACR20 Response Rate at

Week 12

Not specified, but no

significant difference

Not specified, but no

significant difference

Change in Plasma LH

Concentration
No change >90% decrease

Source:[2][6]

Opigolix did not demonstrate any clinical benefit in improving the signs and symptoms of

rheumatoid arthritis compared to placebo.[2][6] However, the study confirmed the

pharmacodynamic activity of Opigolix, with a rapid and sustained decrease of over 90% in

plasma luteinizing hormone (LH) concentrations in the active treatment group.[2][6]

Visualizations
Signaling Pathway of Opigolix
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Caption: Signaling pathway of Opigolix action.
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Experimental Workflow for GnRH Antagonist Clinical
Trial
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Caption: Generalized workflow for a Phase II clinical trial of a GnRH antagonist.

Conclusion
Opigolix demonstrated a clear pharmacodynamic effect through the potent suppression of

gonadotropins and a dose-dependent reduction in estradiol levels. In the Phase II trial for

endometriosis, this translated into statistically significant reductions in pelvic pain. However, the

development of Opigolix was ultimately discontinued. The reasons for this decision have not

been publicly detailed by Astellas Pharma but could be related to a variety of factors, including

an unfavorable risk-benefit profile compared to other emerging therapies, strategic business

decisions, or undisclosed safety or efficacy concerns in longer-term evaluation. The data and

methodologies presented in this guide provide a valuable case study for researchers and

professionals in the field of drug development, particularly those focused on hormonal

therapies and GnRH antagonists.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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